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A Comparative Guide to Super-Resolution DNA Probes: 6-HoeHESIR (SiR-Hoechst) and

Alternatives

For researchers, scientists, and drug development professionals seeking to visualize DNA at

the nanoscale, the choice of fluorescent probe is critical to achieving high-resolution images.

This guide provides a quantitative comparison of the super-resolution capabilities of 6-
HoeHESIR (commonly known as SiR-Hoechst), a far-red DNA stain, with other widely used

DNA probes. The data presented is supported by experimental protocols and visualizations to

aid in the selection of the most suitable probe for your research needs.

Data Presentation: Quantitative Comparison of DNA
Probes
The following table summarizes the key performance metrics of various DNA probes used in

super-resolution microscopy. The resolution is presented as the Full Width at Half Maximum

(FWHM), a standard measure of the sharpness of a feature in an image. Lower FWHM values

indicate higher resolution.
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Probe
Super-
Resolution
Technique

Achieved
Resolution
(FWHM)

Binding
Mechanism

Key
Advantages

6-HoeHESIR

(SiR-Hoechst)
STED

~72 nm (with

deconvolution)[1]

Minor Groove

Binding

Live-cell

compatible, far-

red excitation

minimizes

phototoxicity,

fluorogenic.[2]

YOYO-1 dSTORM 67 nm Intercalation

High quantum

yield upon

binding, suitable

for single-

molecule

imaging.

SYTOX Orange STORM/BALM
Localization

Precision: 27 nm
Intercalation

High

fluorescence

enhancement,

suitable for

dynamic DNA

imaging.[3]

PicoGreen STED

Not specified

(typically 50-100

nm for STED)[4]

[5]

Intercalation

Recommended

for STED with

592 nm and 660

nm lasers.

Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are protocols

for live-cell STED microscopy with SiR-Hoechst and dSTORM imaging of DNA with YOYO-1.

Live-Cell STED Microscopy with SiR-Hoechst
This protocol is adapted from studies achieving super-resolution imaging of chromatin in living

cells.
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1. Cell Culture and Staining:

Culture HeLa cells on glass-bottom dishes suitable for high-resolution microscopy.

Prepare a stock solution of SiR-Hoechst in DMSO.

Dilute the SiR-Hoechst stock solution in pre-warmed, phenol red-free cell culture medium to

a final concentration of 1-5 µM.

Replace the culture medium of the cells with the staining solution and incubate for 1-2 hours

at 37°C in a CO2 incubator.

2. Imaging:

Use a STED microscope equipped with a pulsed 775 nm depletion laser and a 640 nm

excitation laser.

Maintain live-cell imaging conditions (37°C, 5% CO2) throughout the experiment.

Acquire images using a high numerical aperture objective (e.g., 100x/1.4 NA oil immersion).

Set the pixel size to 20 nm for optimal sampling.

Apply time-gating detection (e.g., 0.3-6.0 ns) to filter out unwanted background fluorescence.

Image reconstruction and deconvolution can be applied to further enhance the resolution.

dSTORM Imaging of DNA with YOYO-1
This protocol is based on methods for super-resolution imaging of single DNA molecules.

1. Sample Preparation:

Prepare a solution of lambda-DNA (λ-DNA) in a suitable buffer (e.g., TE buffer).

Incubate the λ-DNA with YOYO-1 at a dye-to-base-pair ratio of 1:10 for at least 2 hours to

ensure homogenous staining.
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Stretch and immobilize the stained DNA molecules on a glass coverslip. This can be

achieved by flowing the DNA solution through a microfluidic channel with a modified surface.

2. Imaging Buffer:

Prepare a STORM imaging buffer to promote the photoswitching of the YOYO-1 dye. A

common buffer consists of a glucose oxidase and catalase oxygen scavenging system and a

primary thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA), in a buffered

solution.

3. Imaging:

Use a total internal reflection fluorescence (TIRF) microscope equipped for STORM imaging.

Excite the YOYO-1 with a 488 nm laser.

Acquire a time series of thousands of images (frames) with a short exposure time (e.g., 50

ms) to capture the stochastic blinking of individual YOYO-1 molecules.

The localization of each blinking event is determined with sub-pixel accuracy.

Reconstruct the final super-resolution image from the coordinates of all localized molecules.

Mandatory Visualization: Signaling Pathways and
Experimental Workflows
The following diagrams, created using the DOT language, illustrate the DNA binding

mechanisms of the discussed probes and a typical super-resolution microscopy workflow.
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Minor Groove Binding (e.g., SiR-Hoechst)
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DNA Minor Groove Binding Mechanism
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DNA Intercalation (e.g., YOYO-1, SYTOX Orange)

Intercalating Probe

Between Base Pairs

Inserts

DNA Double Helix
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Results in

High Fluorescence Quantum Yield
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DNA Intercalation Mechanism
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General Super-Resolution Microscopy Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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